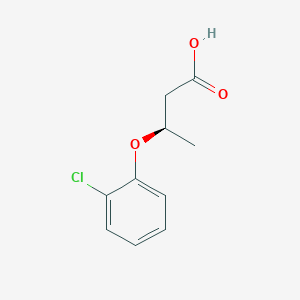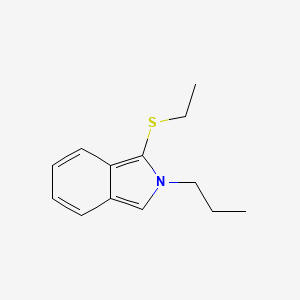
3-(tert-Butoxy)-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-4-iodooxolane is an organic compound that features a tert-butoxy group and an iodine atom attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodooxolane typically involves the iodination of an oxolane derivative. One common method is the reaction of 3-(tert-Butoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxolane ring, followed by iodination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-(tert-Butoxy)-4-azidooxolane or 3-(tert-Butoxy)-4-thiooxolane.
Oxidation: Formation of 3-(tert-Butoxy)-4-oxooxolane.
Reduction: Formation of 3-(tert-Butoxy)oxolane.
Scientific Research Applications
3-(tert-Butoxy)-4-iodooxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-4-iodooxolane involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxy)-4-chlorooxolane
- 3-(tert-Butoxy)-4-bromooxolane
- 3-(tert-Butoxy)-4-fluorooxolane
Uniqueness
3-(tert-Butoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




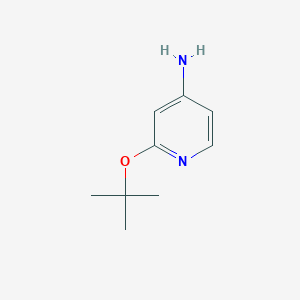
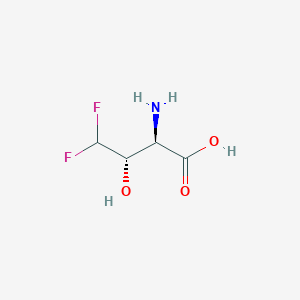
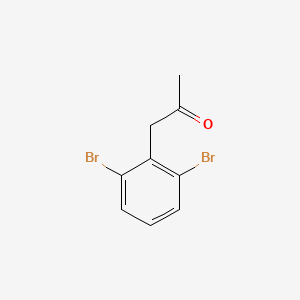
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
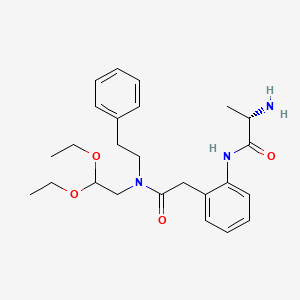
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
